molecular formula C11H11F3N2O3 B13982392 N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide CAS No. 124562-85-2

N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide

Cat. No.: B13982392
CAS No.: 124562-85-2
M. Wt: 276.21 g/mol
InChI Key: SWTPSGFGHRENTI-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a nitrophenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide typically involves the reaction of N-methyl-N-(2-(4-nitrophenyl)ethyl)amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the by-products formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-N-(2-(4-aminophenyl)ethyl)trifluoroacetamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitrophenyl group can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-(4-nitrophenyl)ethyl)amine
  • N-methyl-N-(2-(4-aminophenyl)ethyl)trifluoroacetamide
  • N-methyl-N-(2-(4-nitrophenoxy)ethyl)trifluoroacetamide

Uniqueness

N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide is unique due to the presence of both a trifluoroacetamide group and a nitrophenyl ethyl chain. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

124562-85-2

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C11H11F3N2O3/c1-15(10(17)11(12,13)14)7-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6-7H2,1H3

InChI Key

SWTPSGFGHRENTI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(F)(F)F

Origin of Product

United States

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